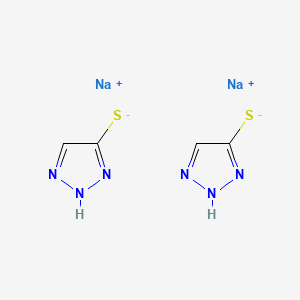
1H-1,2,3-Triazole-4-thiol, disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,2,3-Triazole-4-thiol, disodium salt is a chemical compound with the molecular formula C4H4N6Na2S2 and a molecular weight of 246.2243 g/mol . This compound is a derivative of 1,2,3-triazole, a five-membered ring containing three nitrogen atoms. The presence of the thiol group (-SH) and disodium salt form enhances its solubility and reactivity, making it a valuable compound in various chemical and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,3-Triazole-4-thiol, disodium salt typically involves the reaction of 1,2,3-triazole with sulfur-containing reagents under controlled conditions. One common method is the reaction of 1,2,3-triazole with sodium hydrosulfide (NaHS) in the presence of a base such as sodium hydroxide (NaOH). The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the disodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques to remove impurities .
Analyse Des Réactions Chimiques
Types of Reactions
1H-1,2,3-Triazole-4-thiol, disodium salt undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form S-substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Alkyl halides and other electrophiles are used in the presence of a base
Major Products
Oxidation: Disulfides and sulfonic acids.
Reduction: Corresponding thiol.
Substitution: S-substituted derivatives
Applications De Recherche Scientifique
1H-1,2,3-Triazole-4-thiol, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex molecules.
Biology: Employed in the design of probes for detecting DNA markers through surface-enhanced Raman scattering.
Industry: Utilized in the production of polymers and other materials with unique properties.
Mécanisme D'action
The mechanism of action of 1H-1,2,3-Triazole-4-thiol, disodium salt involves its interaction with molecular targets through the thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and other biomolecules, leading to modulation of their activity. The compound can also participate in redox reactions, influencing cellular redox balance and signaling pathways .
Comparaison Avec Des Composés Similaires
1H-1,2,3-Triazole-4-thiol, disodium salt can be compared with other triazole derivatives:
1H-1,2,4-Triazole-3-thiol: Similar structure but different substitution pattern, leading to distinct reactivity and applications
1H-1,2,3-Triazole-5-thiol: Another isomer with different properties and uses.
1H-1,2,4-Triazole: Lacks the thiol group, resulting in different chemical behavior and applications.
These comparisons highlight the unique properties of this compound, particularly its reactivity due to the presence of the thiol group and its solubility as a disodium salt .
Propriétés
Numéro CAS |
94158-07-3 |
|---|---|
Formule moléculaire |
C4H4N6Na2S2 |
Poids moléculaire |
246.2 g/mol |
Nom IUPAC |
disodium;2H-triazole-4-thiolate |
InChI |
InChI=1S/2C2H3N3S.2Na/c2*6-2-1-3-5-4-2;;/h2*1H,(H2,3,4,5,6);;/q;;2*+1/p-2 |
Clé InChI |
JTTYXXYBNCJKJI-UHFFFAOYSA-L |
SMILES canonique |
C1=NNN=C1[S-].C1=NNN=C1[S-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



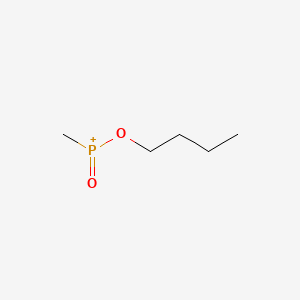
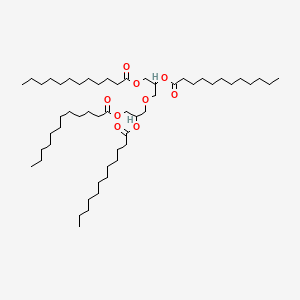

![[1,1'-Biphenyl]-4-propanol, beta-amino-, (betaR)-](/img/structure/B12644621.png)
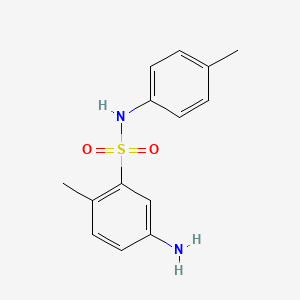
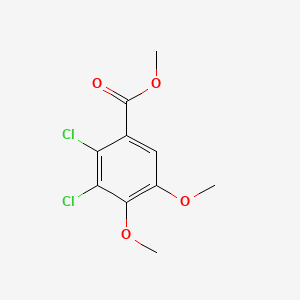
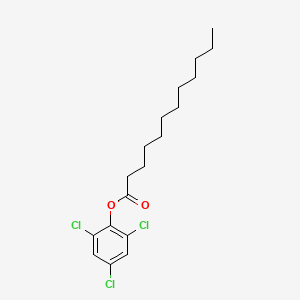
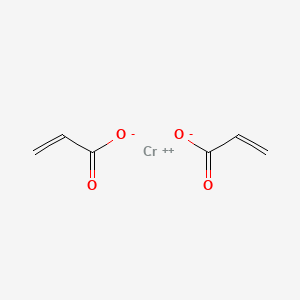


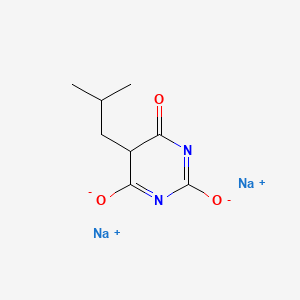

![Benzenesulfonamide, 4-methoxy-N-[3-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12644690.png)
